1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18197446
InChI: InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2
SMILES:
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC18197446

Molecular Formula: C11H12F3N

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine -

Specification

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
IUPAC Name 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2
Standard InChI Key OLQWSLHVDOLRQK-UHFFFAOYSA-N
Canonical SMILES C1C(CC2=CC=CC=C21)C(C(F)(F)F)N

Introduction

The compound 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a synthetic organic molecule with potential applications in pharmaceuticals and chemical research. Its structure incorporates a trifluoromethyl group attached to an amine functional group, linked to a 2,3-dihydro-1H-indene framework. This combination of structural features makes it an interesting candidate for biological and chemical studies.

Synthesis

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves:

  • Starting Materials:

    • 2,3-Dihydroindene derivatives.

    • Trifluoroethylamine precursors.

  • Reaction Pathway:

    • The reaction can proceed via nucleophilic substitution or reductive amination using suitable catalysts (e.g., palladium or nickel-based systems) under controlled conditions.

    • Solvents such as ethanol or dichloromethane are commonly used depending on the reaction step.

  • Purification:

    • Techniques like recrystallization or chromatography are employed to isolate the target compound.

Potential Applications

Application AreaDetails
PharmaceuticalsPotential use in anti-inflammatory drugs or CNS-active agents .
Chemical ResearchUseful as a building block for synthesizing other bioactive molecules.
Material ScienceThe trifluoromethyl group may contribute to unique material properties.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it can be compared with structurally related molecules:

Compound NameKey DifferenceKnown Activity/Use
N-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Contains an acetamide group instead of amineAnti-inflammatory properties
6-(2,2,2-Trifluoroethoxy)-2,3-dihydroinden-1-one Features an ether linkagePotential intermediate in organic synthesis

These comparisons highlight how small changes in functional groups can significantly alter the properties and applications of indene derivatives.

Challenges:

  • Limited data on the specific biological activity of this compound.

  • Synthetic complexity due to the presence of multiple reactive sites.

Future Directions:

  • Conducting detailed pharmacological studies to evaluate its therapeutic potential.

  • Exploring its role as a precursor for more complex bioactive molecules.

  • Investigating its physicochemical properties for potential industrial applications.

This article provides an overview of the chemical and potential biological significance of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine, emphasizing its relevance in research and possible pharmaceutical applications based on its structural features and related compounds.

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